molecular formula C16H14ClN3O B2540298 N-(4-chlorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 241146-69-0

N-(4-chlorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2540298
CAS No.: 241146-69-0
M. Wt: 299.76
InChI Key: SMSBUIKZMGAVPI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide is a synthetic small molecule featuring a fused imidazo[1,2-a]pyridine core. The compound is substituted with methyl groups at positions 2 and 8 of the heterocyclic ring and a 4-chlorophenylcarboxamide moiety at position 2. Its synthesis likely follows standard carboxamide coupling protocols involving carbodiimide-based activation, as seen in related analogs .

Properties

IUPAC Name

N-(4-chlorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-10-4-3-9-20-14(11(2)18-15(10)20)16(21)19-13-7-5-12(17)6-8-13/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSBUIKZMGAVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide typically involves the condensation of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid with 4-chloroaniline. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Analytical Data and Structural Characterization

Property Value
Molecular Formula C₁₆H₁₄ClN₃O
Molecular Weight 299.75 g/mol
Melting Point 134–154°C (varies with substitution)
IR (cm⁻¹) ~1654 (amide C=O stretch), ~3448 (aromatic C-H stretch)
¹H-NMR (CDCl₃) δ 2.48–2.89 (methyl groups), δ 9.60–9.69 (amide N-H)

Reaction Optimization and Variations

  • Yield : Reported yields range from 54% to 70% , depending on substitution patterns .

  • Solvents : DMF or DCM are commonly used for coupling reactions .

  • Substitution Effects :

    • Halogen substitution (e.g., Cl) on the phenyl ring enhances stability and reactivity .

    • Bromine substitution at positions 6/8 increases lipophilicity and modifies bioactivity .

Table 1: Synthesis Comparison of Related Derivatives

Compound Yield Key Features
6,8-Dibromo-2,7-dimethyl derivative70%Dibrominated core, phenylamide substituent
2,8-Dimethyl-4-fluorophenylamide64%Fluorine substitution on phenyl ring
N-(3-Chlorophenyl) derivative54%Meta-chlorophenyl substitution

Key Challenges and Innovations

  • Regioselectivity : Direct arylation at the C-5 position of imidazo[1,2-a]pyridine requires careful control of reaction conditions .

  • Eco-Friendly Methods : Recent advances include metal-free synthesis protocols using thiophenols or sodium sulphinates under mild conditions .

Scientific Research Applications

N-(4-chlorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide has been studied for its potential biological activities, including:

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by interfering with cellular mechanisms that promote tumor growth. A study demonstrated that derivatives of imidazo[1,2-a]pyridine compounds have shown promise in inhibiting cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in various cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it possesses inhibitory activity against a range of bacteria and fungi. The structure-activity relationship (SAR) studies indicate that modifications to the imidazo[1,2-a]pyridine core can enhance its antimicrobial efficacy .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. Research has shown that it can mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal reported that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The compound was shown to induce G0/G1 phase cell cycle arrest and apoptosis via caspase activation .

Case Study 2: Antimicrobial Efficacy

Another research project investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, suggesting potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of imidazo[1,2-a]pyridine derivatives, which are frequently explored for antimicrobial, anticancer, and neurological applications. Below is a detailed comparison with structurally related analogs:

Key Structural Differences and Implications

Substituent Positions on the Imidazo[1,2-a]pyridine Core The 2,8-dimethyl configuration in the target compound contrasts with the 2,6-dimethyl substitution in the analog from . Substituent positioning influences steric and electronic interactions with biological targets.

Functional Group Variations

  • Carboxamide vs. Carbohydrazide : The target compound’s carboxamide group is less polar than the carbohydrazide in . Carbohydrazides can participate in additional hydrogen bonding, which may enhance receptor affinity but reduce metabolic stability.
  • Aryl Substituents : The 4-chlorophenyl group in the target compound is less electron-withdrawing than the 4-trifluoromethylbenzyl group in the analog from . Trifluoromethyl groups often improve bioavailability and membrane permeability due to their lipophilic nature.

Synthetic Pathways

  • The target compound likely employs EDC/HOBt-mediated coupling (as inferred from ), whereas the carbohydrazide derivative in uses an ethyl ester intermediate in DMF . Reaction conditions (e.g., solvent choice, coupling agents) affect yield and purity.

Biological Activity

N-(4-chlorophenyl)-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide, with CAS number 241146-69-0, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer activity, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C16H14ClN3O
  • Molecular Weight : 299.76 g/mol
  • Purity : >90%

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Various derivatives of imidazo[1,2-a]pyridine have been synthesized and tested for their efficacy against different cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
A549 (Lung)15.5
HT-29 (Colon)12.3
MKN-45 (Stomach)18.7
U87MG (Brain)14.6

The compound exhibited varying degrees of cytotoxicity across different cancer cell lines, with the lowest IC50 observed in HT-29 cells, indicating a strong inhibitory effect.

The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways. It has been shown to modulate the activity of various kinases involved in cancer progression.

Key Mechanisms:

  • Inhibition of MAPK Pathway : The compound appears to inhibit the MAPK signaling pathway, which is crucial for cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic factors .
  • Cell Cycle Arrest : It has been reported to cause cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can significantly impact biological activity. The presence of halogen substituents (e.g., chlorine) on the phenyl ring enhances anticancer efficacy by increasing lipophilicity and facilitating cellular uptake.

Table 2: SAR Analysis of Imidazo[1,2-a]pyridine Derivatives

Compound StructureActivity LevelComments
N-(4-chlorophenyl)HighStrong anticancer activity
N-(4-fluorophenyl)ModerateReduced potency compared to Cl variant
N-(phenyl)LowLack of halogen reduces activity

Case Study 1: Efficacy Against Colon Cancer

A study conducted by researchers evaluated the efficacy of this compound against colon cancer cell lines. The results demonstrated that the compound significantly inhibited cell growth and induced apoptosis in HT-29 cells at concentrations as low as 12 µM .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound affects signaling pathways in breast cancer cells. The findings revealed that it activates caspase cascades leading to apoptosis while simultaneously inhibiting PI3K/AKT signaling pathways crucial for tumor survival .

Q & A

Q. How to reconcile differences in MIC values between computational predictions and experimental results?

  • Methodology : Discrepancies often arise from:
  • In silico limitations : Overestimation of binding affinity due to rigid protein models.
  • Experimental variability : Differences in bacterial inoculum size or culture media.
    Validate computational hits using dose-response curves and time-kill assays. Adjust docking scoring functions (e.g., include solvation terms) .

Safety and Selectivity

Q. What in vitro toxicity assays are critical for prioritizing lead compounds?

  • Methodology :
  • Cytotoxicity : HepG2 or Vero cell lines (CC₅₀ >10× MIC).
  • hERG inhibition : Patch-clamp assays to assess cardiac risk.
  • Mutagenicity : Ames test for genotoxicity .

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